![molecular formula C16H17ClO2 B14665637 2-Chloro-3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diol CAS No. 40453-18-7](/img/structure/B14665637.png)
2-Chloro-3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3,3’,5,5’-tetramethyl[1,1’-biphenyl]-4,4’-diol is an organic compound belonging to the biphenyl family It is characterized by the presence of a chlorine atom and four methyl groups attached to the biphenyl structure, along with two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,3’,5,5’-tetramethyl[1,1’-biphenyl]-4,4’-diol typically involves the chlorination of 3,3’,5,5’-tetramethyl[1,1’-biphenyl]-4,4’-diol. The reaction is carried out under controlled conditions using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and ensure selective substitution at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The product is then purified through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Chloro-3,3’,5,5’-tetramethyl[1,1’-biphenyl]-4,4’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form the corresponding biphenyl derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding biphenyl derivative.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
科学研究应用
2-Chloro-3,3’,5,5’-tetramethyl[1,1’-biphenyl]-4,4’-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-3,3’,5,5’-tetramethyl[1,1’-biphenyl]-4,4’-diol involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Chloro-1,1’-biphenyl: Lacks the methyl and hydroxyl groups, resulting in different chemical properties.
3,3’,5,5’-Tetramethyl[1,1’-biphenyl]-4,4’-diol: Lacks the chlorine atom, affecting its reactivity and applications.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Contains a different functional group, leading to distinct chemical behavior.
Uniqueness
2-Chloro-3,3’,5,5’-tetramethyl[1,1’-biphenyl]-4,4’-diol is unique due to the combination of chlorine, methyl, and hydroxyl groups on the biphenyl structure
属性
CAS 编号 |
40453-18-7 |
|---|---|
分子式 |
C16H17ClO2 |
分子量 |
276.76 g/mol |
IUPAC 名称 |
3-chloro-4-(4-hydroxy-3,5-dimethylphenyl)-2,6-dimethylphenol |
InChI |
InChI=1S/C16H17ClO2/c1-8-5-12(6-9(2)15(8)18)13-7-10(3)16(19)11(4)14(13)17/h5-7,18-19H,1-4H3 |
InChI 键 |
MBXOAPXGEWZBDW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)C)C2=C(C(=C(C(=C2)C)O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



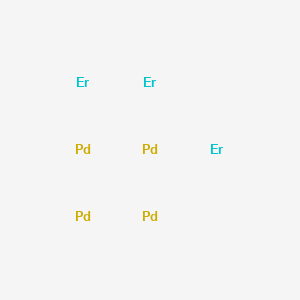
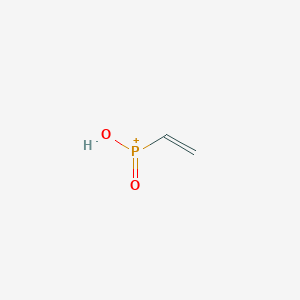
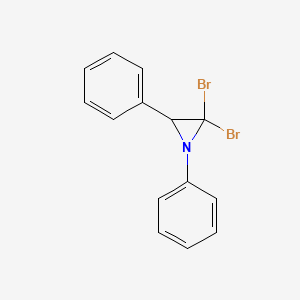

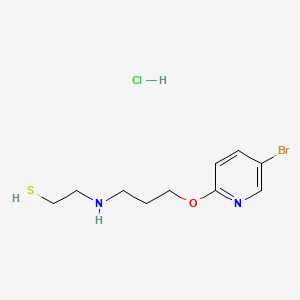

![6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14665602.png)
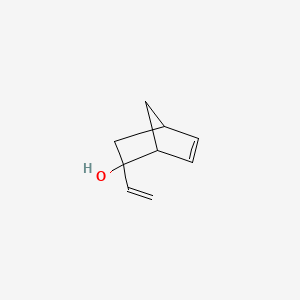
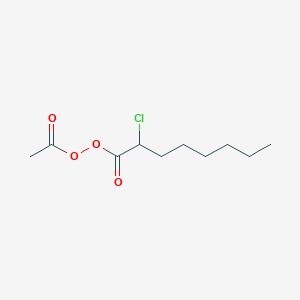
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4,5-trione](/img/structure/B14665619.png)
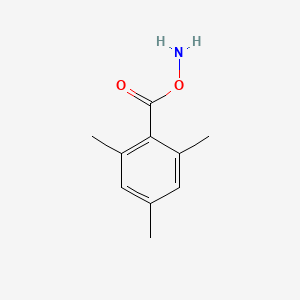
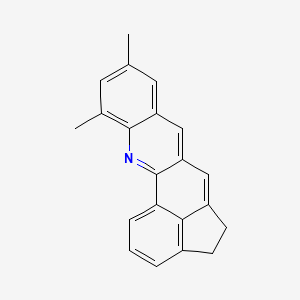
![N,N-Diethyl-2-methyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14665647.png)
